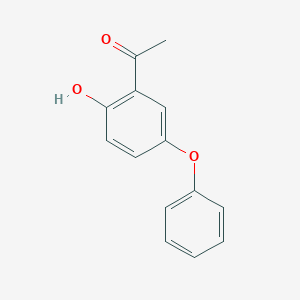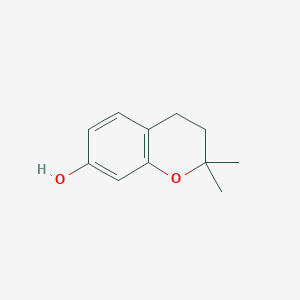
2,2-二甲基色满-7-醇
描述
“2,2-Dimethylchroman-7-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol” and "2,2-dimethyl-3,4-dihydrochromen-7-ol" . It has a molecular weight of 178.23 g/mol .
Synthesis Analysis
The synthesis of “2,2-Dimethylchroman-7-ol” derivatives has been reported in several studies . One method involves the use of corresponding chalcones and hydrazine hydrate in the presence of sodium acetate under microwave irradiation . Another approach involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylchroman-7-ol” includes a chroman framework, which is a common structural motif in many complex natural and synthetic compounds . The InChI string for this compound is “InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3” and the canonical SMILES string is "CC1(CCC2=C(O1)C=C(C=C2)O)C" .
Chemical Reactions Analysis
The chemical reactivity of “2,2-Dimethylchroman-7-ol” has been explored in the context of its capacity to inhibit insulin release or relax smooth muscle cells . An increase in steric hindrance led to increased inhibitory activity on insulin release .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethylchroman-7-ol” include a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 29.5 Ų and a complexity of 189 .
科学研究应用
合成和生物活性
2,2-二甲基色满-7-醇及其衍生物表现出一系列生物活性,使其成为科学研究的焦点。已经开发出一种使用连续流动中的托品离子促进的异戊烯化反应合成 2,2-二甲基色满的方法。该过程为生产这些化合物提供了一条可扩展且高效的途径,这些化合物以其抗肿瘤、抗癌、降压、抗氧化和抗血栓特性而闻名 (Omoregbee et al., 2020).
在抑制 ICAM-1 表达中的作用
2,2-二甲基色满类似物的合成已对其对人内皮细胞中肿瘤坏死因子-α 诱导的细胞间粘附分子-1 (ICAM-1) 表达的影响进行了探索。这些化合物显示出有效的抑制作用,表明潜在的药物应用 (Dhawan et al., 2014).
对胰岛素释放和血管平滑肌松弛的影响
2,2-二甲基色满,特别是 4,6-二取代变体,已被发现具有药理活性,可靶向 ATP 敏感钾通道。研究表明它们对抑制胰腺 β 细胞胰岛素释放和松弛血管平滑肌细胞有不同的影响,表明在糖尿病和高血压治疗中的潜力 (Pirotte et al., 2017).
抗菌特性
研究强调了 2,2-二甲基色满衍生物的抗菌潜力。通过微波辅助方法合成的这些化合物系列对各种菌株表现出显着的活性,为抗生素开发提供了新途径 (Dongamanti et al., 2015).
在大麻素受体配体开发中的探索
源自 5-烷基取代间苯二酚的 2,2-二甲基色满-4-酮的研究有助于了解它们作为大麻素受体配体的生物活性。这些研究整合了实验和理论方法来阐明化合物的结构和潜在治疗用途 (Morales et al., 2013).
未来方向
Future research directions for “2,2-Dimethylchroman-7-ol” and similar compounds could involve further exploration of their biological activities, such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic activities. Additionally, the development of practical synthetic methods for these compounds is of high interest to organic and medicinal chemists .
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKBTFRXIAYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452955 | |
| Record name | 2,2-dimethylchroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman-7-ol | |
CAS RN |
31005-72-8 | |
| Record name | 2,2-dimethylchroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
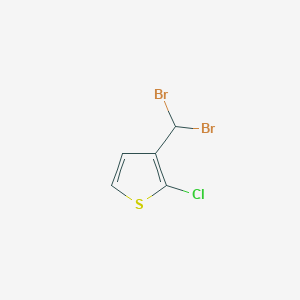
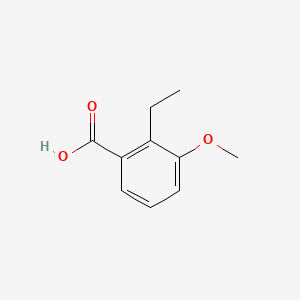
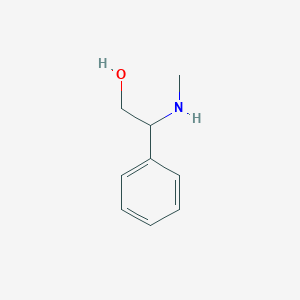

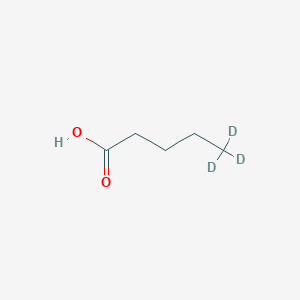
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
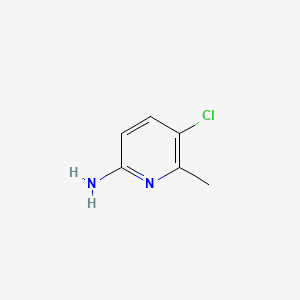
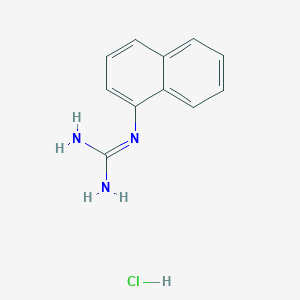
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
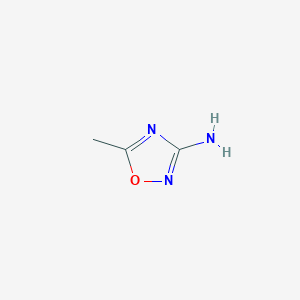
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
